4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde

Antimalarial Chloroquine resistance Plasmodium falciparum

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde (CAS 919485-88-4) is a heterocyclic compound combining a pyrimidine core, a 4-amino group, a 5-carbaldehyde functionality, and a quinolin-7-yloxy side chain. This architecture belongs to the quinoline–pyrimidine hybrid class, a family that has yielded multiple candidates with sub-micromolar in vitro antiplasmodial activity against both chloroquine-sensitive (D10, D6) and chloroquine-resistant (Dd2, W2) Plasmodium falciparum strains.

Molecular Formula C14H10N4O2
Molecular Weight 266.25 g/mol
CAS No. 919485-88-4
Cat. No. B11857262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde
CAS919485-88-4
Molecular FormulaC14H10N4O2
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1
InChIInChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18)
InChIKeyQPHCXSMPSCXBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde (CAS 919485-88-4) – Structural and Pharmacological Profile for Procurement Decisions


4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde (CAS 919485-88-4) is a heterocyclic compound combining a pyrimidine core, a 4-amino group, a 5-carbaldehyde functionality, and a quinolin-7-yloxy side chain. This architecture belongs to the quinoline–pyrimidine hybrid class, a family that has yielded multiple candidates with sub-micromolar in vitro antiplasmodial activity against both chloroquine-sensitive (D10, D6) and chloroquine-resistant (Dd2, W2) Plasmodium falciparum strains [1]. The presence of the reactive 5-carbaldehyde group enables further derivatization, distinguishing it from non-functionalized analogs and positioning it as a versatile intermediate for medicinal chemistry campaigns [2].

Why 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde Cannot Be Replaced by Generic Pyrimidine or Quinoline Analogs


Even small alterations in the quinoline–pyrimidine scaffold lead to profound changes in potency and selectivity. In a benchmark study, the most active hybrid (piperazine-linked) exhibited an IC50 of 0.157 µM against the CQ-resistant Dd2 strain, approximately three-fold superior to chloroquine (IC50 0.417 µM), while a positional isomer or a simplified amino-pyrimidine analog showed drastically reduced activity [1]. The 7-yloxy regioisomer orientation, the 5-carbaldehyde group, and the specific linkage geometry collectively define the pharmacophore; substituting any single component with a generic building block is likely to collapse the desired biological profile.

Quantitative Differentiation Evidence for 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde


Anti-CQ-Resistant Activity Advantage Over Chloroquine (Class-Level Inference)

In the quinoline–pyrimidine hybrid class to which this compound belongs, the most potent representative (hybrid 21) achieved an IC50 of 0.157 µM against the CQ-resistant Dd2 strain, representing a ~3-fold improvement over chloroquine (IC50 0.417 µM) [1]. While direct data for 4-amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde are not yet published, structure–activity relationship (SAR) studies indicate that the quinolin-7-yloxy motif contributes to this resistance-overcoming phenotype [1].

Antimalarial Chloroquine resistance Plasmodium falciparum

Synthetic Versatility Through 5-Carbaldehyde Functional Handle

The 5-carbaldehyde group provides a unique reactive site for condensation reactions, enabling the formation of Schiff bases, hydrazones, and Knoevenagel adducts. In contrast, the commonly used 4-amino-6-chloropyrimidine-5-carbaldehyde (CAS 14160-93-1) requires a halogen replacement step before aldehyde utilization [1]. The target compound combines the quinoline pharmacophore and the aldehyde function in one step, reducing synthetic burden. Quantitative comparison: 4-amino-6-chloropyrimidine-5-carbaldehyde is typically 95% pure (HPLC) and costs approximately $50–150/g from specialty suppliers, whereas the quinoline-containing analog, despite higher upfront cost, avoids subsequent coupling losses (estimated 20–40% yield loss in separate quinoline attachment) .

Medicinal chemistry Library synthesis Aldehyde reactivity

Positional Isomer Differentiation: Quinolin-7-yloxy vs. Quinolin-6-yloxy

SAR studies on quinoline–pyrimidine hybrids reveal that the position of the quinoline attachment significantly influences biological activity. For instance, the 7-yloxy regioisomer is predicted to exhibit a different CYP enzyme inhibition profile compared to the 6-yloxy analog. In related hybrid series, moving the attachment from position 7 to position 6 resulted in a >5-fold reduction in antiplasmodial IC50 (e.g., from 0.32 µM to >1.6 µM) [1]. While direct CYP inhibition data for the target compound are not available, in silico docking suggests that the 7-yloxy isomer occupies the heme binding pocket more favorably, potentially reducing off-target CYP3A4 interactions [2].

Regioisomer selectivity Target engagement CYP interactions

Selectivity Index Advantage Over Reference Antimalarials (Class-Level Evidence)

Quinoline–pyrimidine hybrids consistently display high selectivity indices (SI = IC50(CHO)/IC50(Pf) > 100) against mammalian cells. In the 2025 Rawat et al. study, nine hybrid compounds showed better antiplasmodial activity than artemisinin against the D6 strain, with all synthesized hybrids being noncytotoxic to VERO cell lines (CC50 > 100 µM) [1]. While the target compound awaits direct cytotoxicity profiling, its structural alignment with these non-toxic hybrids supports a favorable therapeutic window, in contrast to chloroquine, which exhibits a narrower SI (~10–50) in certain models.

Cytotoxicity Therapeutic window Selectivity index

Optimal Deployment Scenarios for 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde in Drug Discovery and Chemical Biology


Lead Optimization for Chloroquine-Resistant Malaria

The compound is best deployed in a medicinal chemistry program targeting CQ-resistant P. falciparum. Based on class-level evidence, hybrids with quinolin-7-yloxy architecture overcome resistance mechanisms and can be further functionalized at the 5-aldehyde position to optimize pharmacokinetic properties [1]. Procurement should be prioritized for structure-activity relationship (SAR) expansion libraries.

Covalent Inhibitor Design via 5-Carbaldehyde Derivatization

The reactive aldehyde handle allows for rapid conversion to hydrazones, oximes, or imines, enabling the synthesis of focused covalent inhibitor libraries. This is particularly valuable for targeting cysteine proteases or viral proteases where a reversible covalent warhead is desired [2]. Researchers can use this compound as a key intermediate to generate 50–100 analogs in a single parallel synthesis campaign.

Chemical Probe Development for Heme Detoxification Pathway Studies

Quinoline–pyrimidine hybrids have been shown to bind heme with a 1:1 stoichiometry, disrupting the parasite's heme detoxification pathway [3]. The target compound, with its quinoline moiety, is suitable for developing fluorescent or biotinylated probes to study heme binding kinetics and intracellular localization in Plasmodium.

Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (266.25 g/mol) and hydrogen-bonding capacity fall within fragment-like chemical space. Its 5-carbaldehyde group can be used as a covalent anchor in fragment tethering screens, allowing the identification of low-affinity binding partners for proteins of interest, which can then be optimized into higher-affinity ligands.

Quote Request

Request a Quote for 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.